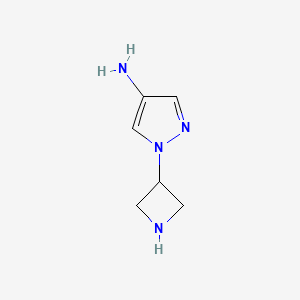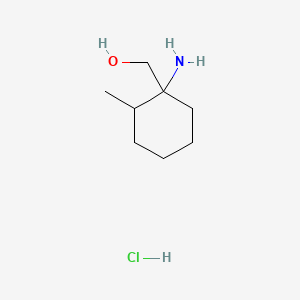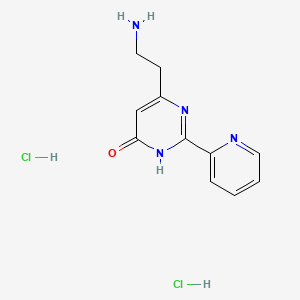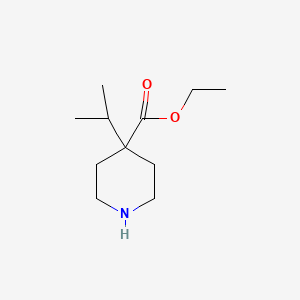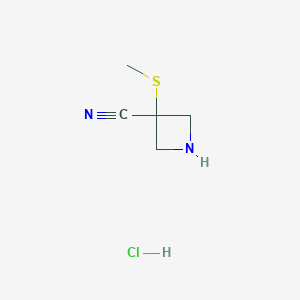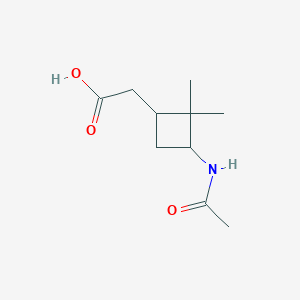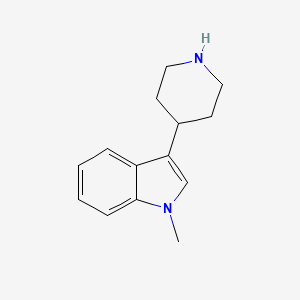
1-Methyl-3-(piperidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidin-4-yl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylindole with 4-piperidone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Methyl-3-(piperidin-4-yl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The indole core can mimic the structure of tryptophan, allowing it to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects.
Comparison with Similar Compounds
1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar piperidine substitution but differs in the core structure.
1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazolo[3,4-b]pyridine core.
Uniqueness: 1-Methyl-3-(piperidin-4-yl)-1H-indole is unique due to its indole core, which is a common motif in many biologically active molecules. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
52157-73-0 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-3-piperidin-4-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16/h2-5,10-11,15H,6-9H2,1H3 |
InChI Key |
AXICNUHYVNKQDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
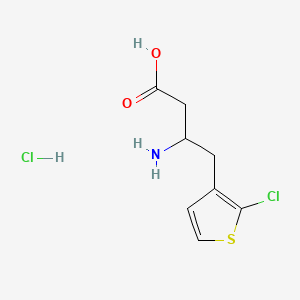
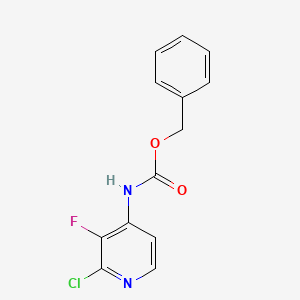
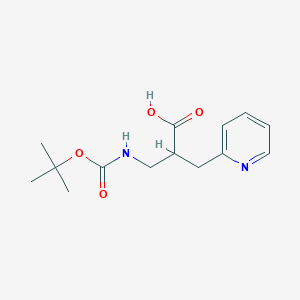
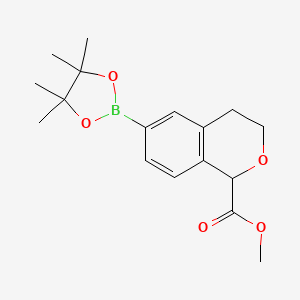
![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
